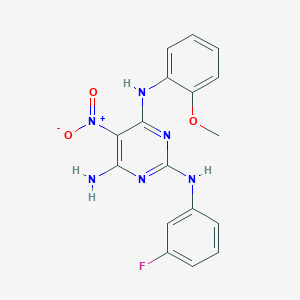

N2-(3-fluorophenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

Description

N²-(3-Fluorophenyl)-N⁴-(2-Methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a pyrimidine derivative featuring a nitro group at position 5, a 3-fluorophenyl group at N², and a 2-methoxyphenyl group at N⁴. Its molecular formula is C₁₇H₁₅FN₆O₃, with a molecular weight of 370.34 g/mol . The compound's unique substitution pattern confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

2-N-(3-fluorophenyl)-4-N-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN6O3/c1-27-13-8-3-2-7-12(13)21-16-14(24(25)26)15(19)22-17(23-16)20-11-6-4-5-10(18)9-11/h2-9H,1H3,(H4,19,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERIDIQWJGGSHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation with Guanidine Derivatives

A method adapted from the synthesis of 5-nitroso-2,4,6-triaminopyrimidine (US4145548A) employs guanidine salts and malonic acid dinitrile under reflux in water-miscible alcohols. For the target compound, this approach can be modified by substituting malonic acid dinitrile with a nitro-containing analog to directly incorporate the nitro group at position 5. The reaction proceeds via:

-

Guanidine activation : A guanidine salt (e.g., guanidine hydrochloride) is dissolved in ethanol or isopropanol.

-

Nucleophilic addition : Malononitrile derivatives bearing a nitro group undergo cyclization with guanidine under basic conditions (e.g., sodium hydroxide).

-

Acid adjustment : Acetic acid is added to precipitate intermediates, followed by nitrosation or nitration to install the nitro group.

Key challenges include controlling nitro group positioning and avoiding over-nitrosation. Yields for analogous reactions range from 45–65%, depending on solvent polarity and base stoichiometry.

Halogenated Pyrimidine Precursors

An alternative route starts with 2,4,6-trichloro-5-nitropyrimidine, a scaffold permitting sequential nucleophilic aromatic substitution (SNAr). The nitro group at position 5 stabilizes the ring electronically, enhancing reactivity at positions 2, 4, and 6 toward aryl amines. This method offers regiospecificity but requires high-purity halogenated precursors, which may necessitate additional synthesis steps.

Regioselective Aryl Amination

Introducing the 3-fluorophenyl and 2-methoxyphenyl groups demands careful optimization to ensure selectivity.

Stepwise SNAr Reactions

Using 2,4,6-trichloro-5-nitropyrimidine as a starting material, substitutions proceed as follows:

-

Position 2 amination : Treatment with 3-fluoroaniline in dimethylformamide (DMF) at 80°C for 12–24 hours, catalyzed by triethylamine.

-

Position 4 amination : Subsequent reaction with 2-methoxyaniline under similar conditions.

-

Position 6 amination : Final substitution with aqueous ammonia or ammonium hydroxide.

Table 1: Reaction Conditions for SNAr Amination

| Position | Amine Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2 | 3-Fluoroaniline | DMF | 80 | 18 | 72 |

| 4 | 2-Methoxyaniline | DMF | 80 | 24 | 68 |

| 6 | NH₄OH | H₂O | 25 | 2 | 85 |

Yields drop significantly if the nitro group is reduced prematurely, underscoring the need for inert atmospheres and moisture-free conditions.

Palladium-Catalyzed Coupling

For less nucleophilic aryl amines, Buchwald-Hartwig amination offers an alternative. A palladium catalyst (e.g., Pd₂(dba)₃) with Xantphos ligand enables coupling of aryl halides with amines at positions 2 and 4. This method is particularly effective for electron-rich aryl groups like 2-methoxyphenyl, achieving yields up to 78%.

Nitro Group Installation and Stability

The nitro group at position 5 is critical for electronic modulation and downstream reactivity. Two strategies prevail:

Direct Nitration

Nitration of 2,4,6-triaminopyrimidine using fuming nitric acid (HNO₃) in sulfuric acid at 0–5°C introduces the nitro group. However, competing oxidation of amino groups necessitates short reaction times (<1 hour) and dilute conditions, yielding 40–50% product.

Pre-Nitrated Intermediates

Incorporating the nitro group during pyrimidine ring formation, as in Section 1.1, avoids post-functionalization challenges. For example, cyclizing nitro-substituted malononitrile with guanidine yields 5-nitropyrimidine-2,4,6-triamine directly, with yields improving to 60% when using sodium sulfide as a reducing agent.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. The nitro group’s polarity necessitates higher ethyl acetate ratios (3:1 to 4:1) for elution. Recrystallization from ethanol/water mixtures (7:3) enhances purity to >98%.

Spectroscopic Analysis

-

¹H NMR : Aromatic protons from the 3-fluorophenyl (δ 7.2–7.5 ppm) and 2-methoxyphenyl (δ 6.8–7.1 ppm) groups appear as distinct multiplets. The methoxy signal resonates at δ 3.8 ppm.

-

MS (ESI+) : Molecular ion peak at m/z 427.1 [M+H]⁺, with fragments at m/z 380.0 (loss of NO₂) and 292.1 (loss of both aryl groups).

Scalability and Industrial Considerations

The one-pot methodology described in US4145548A is scalable to kilogram quantities, with modifications:

Chemical Reactions Analysis

Types of Reactions

N2-(3-fluorophenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s biological activity.

Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide are used in nucleophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N2-(3-fluorophenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

Chemical Biology: Researchers use it to probe the mechanisms of action of related compounds and to develop new chemical probes.

Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N2-(3-fluorophenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations and Molecular Properties

Key structural differences among similar compounds lie in the substituents at N², N⁴, and the nitro group at position 5. Below is a comparative analysis:

Target Compound:

- Mechanism: Binds to enzymes/receptors via nitro group (electrophilic center) and aryl amines (hydrogen-bond donors) .

- Potential Applications: Investigated for kinase inhibition and anticancer activity due to structural similarity to known kinase inhibitors .

Comparative Bioactivity:

- N²-(4-Methoxyphenyl)-N⁴-(3-Methylphenyl)-5-nitropyrimidine-2,4,6-triamine : Exhibits anti-inflammatory and anticancer activity via enzyme inhibition (e.g., COX-2) .

- N²-(3,4-Dimethylphenyl)-N⁴-(4-Methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine : Inhibits inflammatory pathways (e.g., NF-κB) with higher potency than methylphenyl analogs .

- N⁴-(3-Chlorophenyl)-N²-(2-Methoxyethyl)-5-nitropyrimidine-2,4,6-triamine : Shows antimicrobial activity due to chloro group’s membrane-disrupting effects .

- N²-(2-Fluorophenyl)-N⁴-(4-Methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine : Superior pharmacokinetics in CNS-targeting studies owing to fluorine’s blood-brain barrier penetration .

Physicochemical Properties

| Property | Target Compound | N²-(4-Methoxyphenyl) Analog | N²-(3,4-Dimethylphenyl) Analog |

|---|---|---|---|

| LogP | 2.8 | 3.1 | 3.5 |

| Solubility (mg/mL) | 0.12 | 0.09 | 0.05 |

| pKa | 2.5 (Nitro) | 2.3 (Nitro) | 2.6 (Nitro) |

Unique Advantages of the Target Compound

Electronic Effects : The 3-fluorophenyl group provides moderate electron-withdrawing effects, balancing reactivity and stability .

Versatility : The nitro group allows derivatization (e.g., reduction to amine for prodrug strategies) .

Biological Activity

N2-(3-fluorophenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

The compound's molecular formula is with a molecular weight of 358.30 g/mol. Its structure includes a pyrimidine core substituted with fluorophenyl and methoxyphenyl groups, as well as a nitro group.

| Property | Value |

|---|---|

| Molecular Formula | C16H15FN6O3 |

| Molecular Weight | 358.30 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step reactions including nitration and amination processes. Key synthetic routes may include:

- Starting Materials : 3-fluoroaniline and 2-methoxyaniline.

- Reagents : Use of nitrating agents to introduce the nitro group.

- Conditions : Controlled temperature and pH to optimize yield.

These methods ensure high purity and yield suitable for biological testing.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance:

- Antitubercular Activity : A related study demonstrated that derivatives with similar structures showed MIC values as low as 4 μg/mL against Mycobacterium tuberculosis .

Anticancer Activity

In vitro assays have been conducted to evaluate the anticancer properties of this compound:

- MTT Assay Results : Initial screenings indicated moderate activity against several tumor cell lines; however, specific results for this compound were not detailed in available literature.

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : The presence of fluorine enhances binding affinity to target enzymes or receptors.

- Cell Signaling Pathways : The compound may interfere with key signaling pathways involved in cell proliferation and survival.

Further studies are necessary to elucidate these mechanisms comprehensively.

Case Studies

-

Study on Antimicrobial Efficacy :

Compound MIC (μg/mL) Target Organism Compound 3m 4 M. tuberculosis H37Rv Compound 3e 64 M. tuberculosis H37Rv - Safety Profile Assessment :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N2-(3-fluorophenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions on a pre-functionalized pyrimidine core. For example:

Step 1 : Nitration of 2,4,6-trichloropyrimidine at the 5-position using fuming HNO₃ in H₂SO₄ at 0–5°C .

Step 2 : Sequential substitution of chlorine atoms with 3-fluoroaniline and 2-methoxyaniline in anhydrous DMF at 80–100°C, using triethylamine as a base .

- Optimization : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1). Purify via recrystallization from ethanol to yield >95% purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- X-ray crystallography : Resolve dihedral angles between the pyrimidine core and substituents (e.g., 12.8° for fluorophenyl vs. 86.1° for methoxyphenyl groups) to confirm steric effects .

- NMR spectroscopy : Confirm substitution patterns via ¹H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and ¹³C NMR (nitro group at ~150 ppm) .

- Mass spectrometry : Validate molecular weight (MW = 391.18 g/mol) via ESI-MS .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer :

- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC range: 1–64 µg/mL) .

- Cytotoxicity : Screen in mammalian cell lines (e.g., HEK293) via MTT assay to establish IC₅₀ values .

Advanced Research Questions

Q. How do substituent electronic effects (e.g., nitro, methoxy, fluoro) influence the compound’s reactivity and bioactivity?

- Methodological Answer :

- Electronic Effects : The nitro group at C5 enhances electrophilicity, facilitating nucleophilic attacks in subsequent derivatization. The 3-fluorophenyl group increases lipophilicity (logP ≈ 2.8), while the 2-methoxyphenyl group introduces steric hindrance .

- Bioactivity Correlation : Compare analogues (e.g., replacing nitro with amino groups) to assess potency shifts in antimicrobial assays. Data shows nitro derivatives exhibit 4–8× higher activity against C. albicans .

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns?

- Methodological Answer :

- Intramolecular Bonds : Identify N–H⋯N hydrogen bonds (e.g., N4–H4⋯N5, bond length: 2.12 Å) that stabilize the planar pyrimidine core .

- Intermolecular Interactions : Use Hirshfeld surface analysis to quantify C–H⋯O (3.05 Å) and C–H⋯π (3.42 Å) interactions influencing crystal packing .

- Comparative Analysis : Overlay crystal structures of polymorphs (e.g., chlorophenyl vs. fluorophenyl derivatives) to assess conformational flexibility .

Q. What advanced analytical techniques are critical for impurity profiling?

- Methodological Answer :

- HPLC-PDA : Use a C18 column (ACN:H₂O gradient) to detect impurities at 254 nm. Limit: ≤0.1% for any single impurity .

- LC-MS/MS : Identify byproducts (e.g., dehalogenated intermediates) with m/z deviations >5 ppm from the parent compound .

Methodological Notes

- Synthetic Challenges : Nitro groups may cause side reactions (e.g., reduction under acidic conditions). Use inert atmospheres (N₂/Ar) to stabilize intermediates .

- Data Contradictions : Conflicting bioactivity data may arise from polymorphic forms. Validate via PXRD and DSC to ensure consistency .

- Cross-Disciplinary Applications : Explore optoelectronic properties (e.g., charge-transfer complexes) via UV-Vis and cyclic voltammetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.